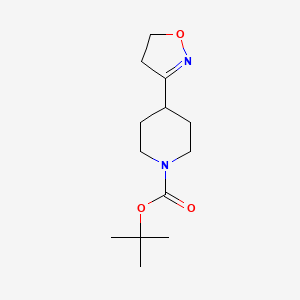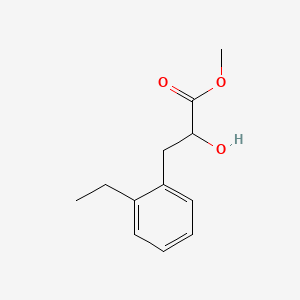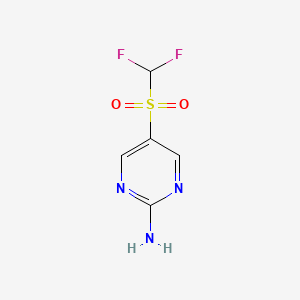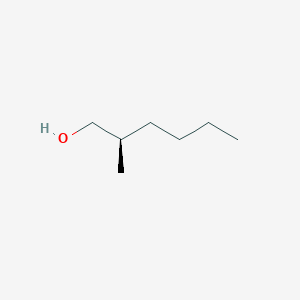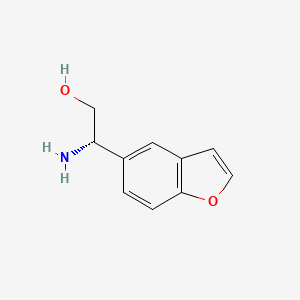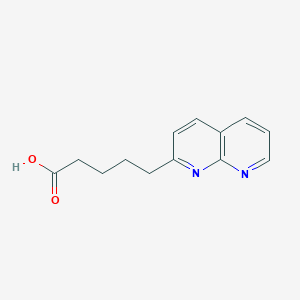
5-(1,8-Naphthyridin-2-yl)pentanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,8-Naphthyridin-2-yl)pentanoic acid is a heterocyclic compound with a molecular formula of C13H14N2O2. It is characterized by the presence of a naphthyridine ring fused to a pentanoic acid chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,8-Naphthyridin-2-yl)pentanoic acid typically involves the construction of the naphthyridine ring followed by the attachment of the pentanoic acid chain. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic conditions . Another approach is the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production methods for 5-(1,8-Naphthyridin-2-yl)pentanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
5-(1,8-Naphthyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The naphthyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce dihydronaphthyridines .
科学研究应用
5-(1,8-Naphthyridin-2-yl)pentanoic acid has several scientific research applications, including:
作用机制
The mechanism of action of 5-(1,8-Naphthyridin-2-yl)pentanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, naphthyridine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication . This inhibition disrupts bacterial cell division and growth.
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar chemical properties but different biological activities.
Quinolines: Compounds with a similar ring structure but differing in nitrogen atom placement.
Uniqueness
5-(1,8-Naphthyridin-2-yl)pentanoic acid is unique due to its specific ring structure and the presence of the pentanoic acid chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
5-(1,8-naphthyridin-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H14N2O2/c16-12(17)6-2-1-5-11-8-7-10-4-3-9-14-13(10)15-11/h3-4,7-9H,1-2,5-6H2,(H,16,17) |
InChI 键 |
GFQHPFMSQSNNRV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


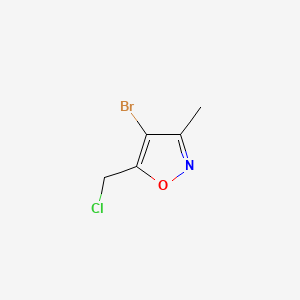
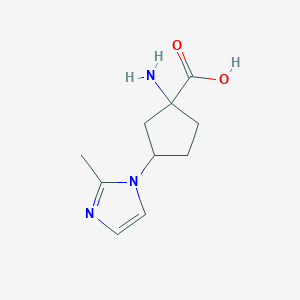
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
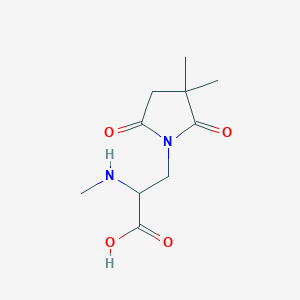
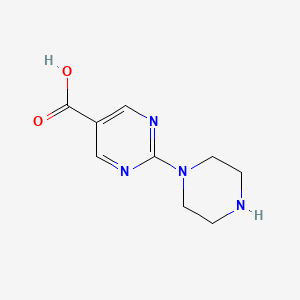
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
